EPZ004777

説明

EPZ004777 is a potent, selective inhibitor of DOT1L. Treatment of mixed lineage leukemia (MLL) cells with this compound selectively inhibits H3K79 methylation and blocks expression of leukemogenic genes. Exposure of leukemic cells to this compound results in selective killing of those cells bearing the MLL gene translocation, with little effect on non-MLL-translocated cells. Finally, in vivo administration of this compound leads to extension of survival in a mouse MLL xenograft model. These results provide compelling support for DOT1L inhibition as a basis for targeted therapeutics against MLL.

科学的研究の応用

がん治療

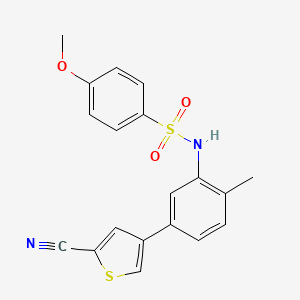

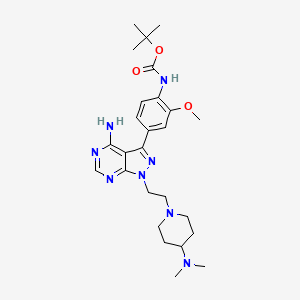

EPZ004777は、混合系白血病(MLL)の治療において有望な治療薬として特定されています。MLLは、MLL遺伝子の染色体転座を特徴とし、侵襲性の高い急性白血病の発症につながります。this compoundは、MLL再構成白血病細胞の生存に不可欠な酵素であるDOT1Lを阻害し、リシン79(H3K79me)上のヒストンH3のメチル化を阻害します。 この阻害は、白血病細胞の生存に不可欠な遺伝子発現のダウンレギュレーションにつながります {svg_1}.

エピジェネティクス研究

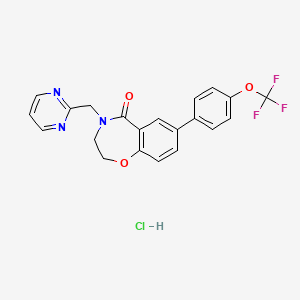

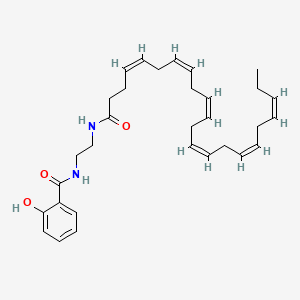

エピジェネティクスの分野では、this compoundは、遺伝子発現におけるヒストンメチル化の役割を研究するためのツールとして役立ちます。 DOT1Lを選択的に阻害することで、研究者は、クロマチン構造と機能に対するH3K79メチル化の減少の影響を調査し、遺伝子発現の調節とゲノム完全性の維持に関する洞察を得ることができます {svg_2}.

幹細胞生物学

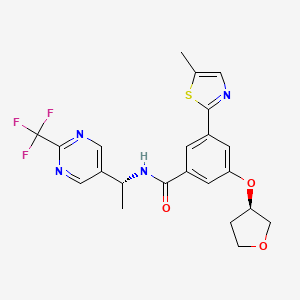

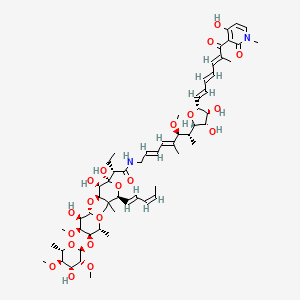

This compoundは、幹細胞のエピジェネティックな景観を探求するために使用されてきました。これは、特定のヒストン修飾が幹細胞の分化と多能性、どのように影響するかを理解するのに役立ちます。 DOT1Lを阻害することにより、this compoundは、胚性および成体幹細胞における自己複製と分化のバランス維持におけるH3K79メチル化の役割を明らかにするのに役立ちます {svg_3}.

発生生物学

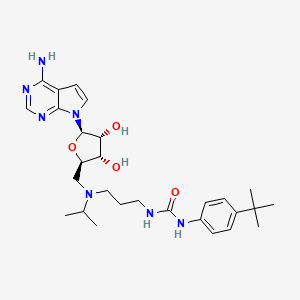

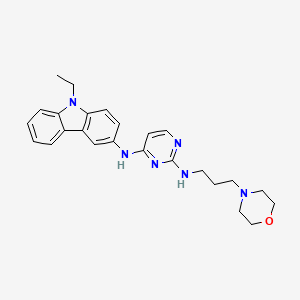

この化合物は、発生生物学で、胚発生の基礎となるエピジェネティックなメカニズムを研究するために使用されます。 This compoundを用いてH3K79メチル化レベルを調節することで、研究者は、この修飾が、発生過程に不可欠な遺伝子の発現に与える影響を調査することができます {svg_4}.

神経生物学

神経生物学では、this compoundは、神経発達と機能のエピジェネティックな調節を研究するために適用できます。 DOT1Lの阻害とそれに伴うH3K79メチル化の変化は、神経分化、シナプス可塑性、記憶形成におけるエピジェネティクスの役割に関する洞察を提供する可能性があります {svg_5}.

薬剤耐性研究

This compoundは、薬剤耐性メカニズムを研究するためにも貴重です。 がん細胞が治療薬を回避するために、どのようにエピジェネティックな景観を変化させるかを理解することで、this compoundは、エピジェネティックな調節を通じて薬剤耐性を克服する可能性を調査するために使用できます {svg_6}.

代謝性疾患

代謝性疾患の研究は、ヒストンメチル化の変化が代謝に関与する遺伝子の発現にどのように影響するかを調べることで、this compoundから恩恵を受ける可能性があります。 これは、代謝性疾患に対するエピジェネティックな貢献をより深く理解し、新しい治療標的を特定することにつながる可能性があります {svg_7}.

感染症

最後に、this compoundの感染症における役割は、興味深い新興分野です。 これは、感染性因子によって誘導されるエピジェネティックな変化、およびこれらの変化が感染症の病因と持続性にどのように寄与するかを研究するために使用できる可能性があります {svg_8}.

作用機序

- Reduced H3K79 methylation alters transcriptional programs, influencing cell proliferation and survival .

- EPZ004777 is a potent, selective DOT1L inhibitor with an IC50 of 0.4 nM .

- It demonstrates remarkable selectivity for DOT1L over other histone methyltransferases (HMTs) .

- However, due to its pharmacokinetic limitations, whole-animal studies required subcutaneous osmotic pumps for effective compound exposure .

- This compound effectively inhibits the proliferation of MLL-rearranged cell lines .

- Synergism with menin inhibition enhances its efficacy, and combination with BRD4 inhibition shows moderate synergy .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

生化学分析

Biochemical Properties

EPZ004777 demonstrates potent, concentration-dependent inhibition of DOT1L enzyme activity with an IC50 of 400±100 pM . It displays remarkable selectivity for inhibition of DOT1L over other histone methyltransferases . The effect of extended this compound treatment is remarkably specific for the MLL-rearranged cell lines .

Cellular Effects

This compound has been shown to reduce cell viability and colony formation in human prostate cancer cell lines and patient-derived xenograft models . It also inhibits cell growth and upregulates pro-apoptotic genes in a mouse xenograft model of ovarian cancer and human ovarian cancer cell lines .

Molecular Mechanism

By inhibiting DOT1L, this compound prevents DOT1L-mediated methylation of lysine 79 of histone 3 (H3K79) . This methylation impacts telomeric silencing, transcriptional regulation, DNA-damage repair, and cell cycle progression .

Temporal Effects in Laboratory Settings

The effect of extended this compound treatment is remarkably specific for the MLL-rearranged cell lines . A small population of cells remain viable in the presence of this compound, but their number remains constant when growth curves are tracked over longer periods, indicating that they have ceased to divide .

Dosage Effects in Animal Models

This compound has been shown to produce potent antitumor efficacy, and significantly increases median survival in a mouse xenograft model of MLL leukemia . It is well tolerated and no overt toxicity is observed .

Metabolic Pathways

It is known that this compound impacts telomeric silencing, transcriptional regulation, DNA-damage repair, and cell cycle progression , which could suggest its involvement in these metabolic pathways.

Subcellular Localization

Given its role as a histone methyltransferase inhibitor, it is likely that it interacts with chromatin in the nucleus .

特性

IUPAC Name |

1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41N7O4/c1-17(2)34(13-6-12-30-27(38)33-19-9-7-18(8-10-19)28(3,4)5)15-21-22(36)23(37)26(39-21)35-14-11-20-24(29)31-16-32-25(20)35/h7-11,14,16-17,21-23,26,36-37H,6,12-13,15H2,1-5H3,(H2,29,31,32)(H2,30,33,38)/t21-,22-,23-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXRGFPHDRFQODR-ICLZECGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)CC2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)C[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC4=C(N=CN=C43)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30719178 | |

| Record name | 1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1338466-77-5 | |

| Record name | 7-[5-Deoxy-5-[[3-[[[[4-(1,1-dimethylethyl)phenyl]amino]carbonyl]amino]propyl](1-methylethyl)amino]-β-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1338466-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 775852 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1338466775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the primary molecular target of EPZ004777?

A1: this compound is a highly selective inhibitor of the histone methyltransferase disruptor of telomeric silencing 1-like (DOT1L). [, , , ]

Q2: How does this compound interact with DOT1L?

A2: this compound acts as a potent, S-adenosylmethionine-competitive inhibitor of DOT1L, binding to the enzyme's catalytic site and blocking its activity. [, ] Crystal structures reveal that this compound binds to DOT1L and induces conformational changes in the enzyme's active site. [, ]

Q3: What are the downstream effects of this compound treatment on cells?

A3: this compound inhibits DOT1L activity, leading to a reduction in histone H3 lysine 79 (H3K79) methylation. This disrupts the expression of DOT1L target genes, particularly those in the HOXA cluster. [, , , , ] In MLL-rearranged leukemia cells, this compound treatment results in decreased proliferation, cell cycle arrest, differentiation, and apoptosis. [, , , , , ]

Q4: What is the molecular formula and weight of this compound?

A4: While the provided abstracts don't specify the molecular formula and weight of this compound, this information is crucial for comprehensive characterization and can be found in other scientific literature and databases.

Q5: Is there information available about the spectroscopic data for this compound?

A5: The provided abstracts lack details on spectroscopic data. Researchers interested in this aspect can consult primary research articles or chemical databases for comprehensive spectroscopic information.

Q6: Has the stability of this compound been studied under various conditions, and are there formulation strategies to improve its stability, solubility, or bioavailability?

A6: While the provided abstracts don't delve into specific stability studies or formulation strategies for this compound, one study mentions that this compound has limited in vivo effectiveness due to its pharmacokinetic properties, prompting the development of EPZ-5676 with improved drug-like properties. []

Q7: How do structural modifications of this compound affect its activity, potency, and selectivity?

A7: Studies focusing on the development of carbocyclic C-nucleoside analogues of this compound, such as compound 22 and MU1656, revealed that even minor structural changes can significantly impact DOT1L binding affinity. These changes are thought to be related to conformational adjustments in the DOT1L protein upon inhibitor binding. []

Q8: What is known about the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound?

A8: Research suggests that a lag time of several days might exist between this compound exposure and the reduction of global H3K79 methylation, which can be used as a pharmacodynamic marker for the compound’s activity. []

Q9: What in vitro and in vivo models have been used to assess the efficacy of this compound?

A9: The efficacy of this compound has been evaluated in various models, including:

- In vitro: Human and mouse MLL-rearranged leukemia cell lines [, , , , , , ] and primary murine MLL-AF9 expressing leukemic blasts. []

- In vivo: Subcutaneous xenograft models of MLL-rearranged leukemia in immunocompromised rats [] and a mouse bone marrow transplant model of MLL-AF9 induced acute myeloid leukemia (AML). []

Q10: Are there known resistance mechanisms to this compound in leukemia cells?

A10: The provided abstracts do not mention specific resistance mechanisms to this compound. Further research is needed to understand the potential for resistance development and identify strategies to overcome it.

Q11: What is the safety profile of this compound based on preclinical studies?

A11: The information available about the toxicology and safety of this compound is limited. While some studies indicate no significant weight loss or obvious signs of toxicity in animal models, further research is needed to establish a comprehensive safety profile. []

Q12: Has this compound been investigated for applications beyond leukemia?

A12: Yes, this compound has been explored in other contexts, including:

- Wnt Signaling: Studies suggest that H3K79 methylation, and by extension DOT1L inhibition by this compound, is not essential for the canonical Wnt signaling pathway or colon cancer development. []

- Osteoclastogenesis: Research indicates that DOT1L, the target of this compound, plays a role in inhibiting osteoclastogenesis, suggesting a potential therapeutic target for osteoporosis. []

- Somatic Cell Nuclear Transfer (SCNT): this compound treatment has been shown to improve reprogramming efficiency and early development in porcine SCNT embryos, suggesting a role for DOT1L in regulating cell pluripotency. [, ]

- Herpes Simplex Keratitis (HSK): Studies indicate that DOT1L inhibition by this compound can alleviate corneal injury, oxidative stress, and inflammation in HSK models, highlighting its potential as a therapeutic target. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B607270.png)

![Methyl 9-((2-fluoro-4-methoxyphenyl)amino)thiazolo[5,4-f]quinazoline-2-carbimidate](/img/structure/B607279.png)

![Methyl 9-(2,4-dichloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate](/img/structure/B607280.png)